Isoevorine
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Overview
Description
Neoevonine is a macrocyclic alkaloid isolated from the plant Euonymus Sieboldiana Blume. It is characterized by the presence of a macrocyclic evoninic acid diester substituted on a highly oxygenated sesquiterpene nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of neoevonine involves complex organic reactions. One of the key steps includes the formation of a macrocyclic ring structure through esterification reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the macrocyclic structure .
Industrial Production Methods
Industrial production of neoevonine is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis
Chemical Reactions Analysis
Types of Reactions
Neoevonine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
Chemistry: Used as a model compound for studying macrocyclic ring structures and their reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its unique structural properties.
Industry: Possible applications in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of neoevonine involves its interaction with specific molecular targets and pathways. The compound’s highly oxygenated sesquiterpene nucleus allows it to interact with various enzymes and receptors, potentially leading to biological effects such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Evonine: Another macrocyclic alkaloid isolated from the same plant, sharing a similar structure but with slight differences in functional groups.
Neoeuonymine: A compound with a structure almost identical to neoevonine, differing only in the replacement of an acetoxy group with a ketone group.
Uniqueness
Neoevonine’s uniqueness lies in its highly oxygenated sesquiterpene nucleus and macrocyclic evoninic acid diester structure, which confer distinct chemical and biological properties .
Properties
CAS No. |
35721-65-4 |
---|---|
Molecular Formula |
C34H41NO16 |
Molecular Weight |
719.7 g/mol |
IUPAC Name |
(18,19,21-triacetyloxy-24,25-dihydroxy-3,13,14,25-tetramethyl-6,15,22-trioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl acetate |
InChI |
InChI=1S/C34H41NO16/c1-14-15(2)29(42)50-27-24(47-17(4)37)28(49-19(6)39)33(13-45-16(3)36)26(48-18(5)38)23(40)21-25(41)34(33,32(27,8)44)51-31(21,7)12-46-30(43)20-10-9-11-35-22(14)20/h9-11,14-15,21,24-28,41,44H,12-13H2,1-8H3 |
InChI Key |
GARAEILXWIXANX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)OC2C(C(C3(C(C(=O)C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)O)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
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